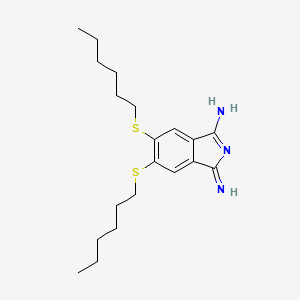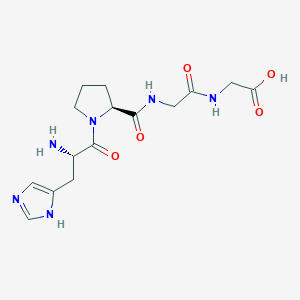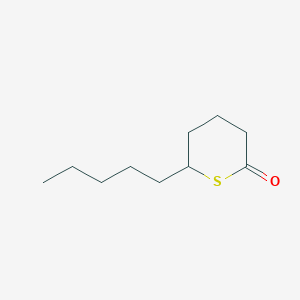
6-pentyltetrahydro-2H-thiopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentyltetrahydro-2H-thiopyran-2-one is an organic compound with the molecular formula C10H18OS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentyltetrahydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pentyl-substituted precursor with a thiopyran ring-forming reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Pentyltetrahydro-2H-thiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Pentyltetrahydro-2H-thiopyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-pentyltetrahydro-2H-thiopyran-2-one involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Pentyltetrahydro-2H-pyran-2-one: Similar structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiopyran-2-one: Lacks the pentyl substituent.
Thiopyran-2-one: Contains a double bond in the ring structure.
Uniqueness
6-Pentyltetrahydro-2H-thiopyran-2-one is unique due to its specific combination of a pentyl group and a sulfur-containing ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
201991-54-0 |
|---|---|
Molekularformel |
C10H18OS |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
6-pentylthian-2-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
PXRUYLRRFJEVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCCC(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


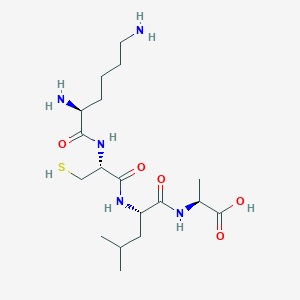
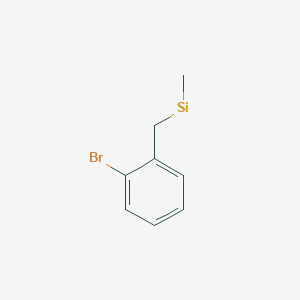

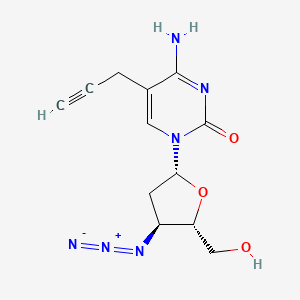
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
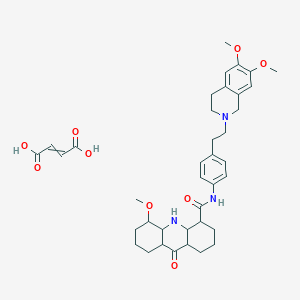
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
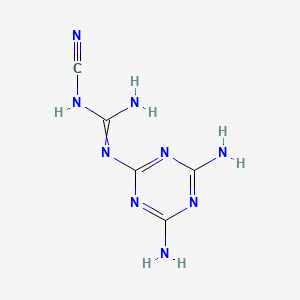
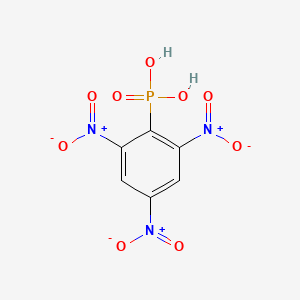
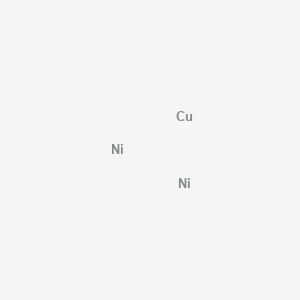
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
